N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
918813-24-8 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-8-9-3-1-4-10(7-9)13-11(15)14-5-2-6-14/h1,3-4,7H,2,5-6,8,12H2,(H,13,15) |
InChI Key |
NSCYSYWTPINJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
La(OTf)₃-Catalyzed Cyclization of cis-3,4-Epoxy Amines
This method leverages lanthanum triflate (La(OTf)₃) to catalyze intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines with high regioselectivity.
Procedure :
-
Epoxide Synthesis : cis-3,4-Epoxy amines are prepared via mesylation of epoxy alcohols followed by aminolysis with alkyl amines.
-
Cyclization : The epoxy amine undergoes La(OTf)₃-catalyzed cyclization in dichloroethane (DCE) under reflux, forming the azetidine ring.
Advantages :
-
High yields (e.g., 81% for azetidine derivatives).
-
Tolerates acid-sensitive functional groups.
Limitations :
-
Requires stoichiometric control to avoid side products.
Horner–Wadsworth–Emmons (HWE) Reaction Followed by Aza-Michael Addition
This approach utilizes the HWE reaction to generate alkene intermediates, which undergo aza-Michael addition to form azetidines.
Procedure :
-
Alkene Synthesis : N-Boc-azetidin-3-ylidene acetate is prepared via HWE reaction from azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.
-
Aza-Michael Addition : The alkene reacts with amines (e.g., azetidine, imidazole) in acetonitrile at 65°C, yielding 3-substituted azetidines.
Key Data :
| Substrate | Product Yields | Conditions |
|---|---|---|
| Azetidine | 64% | DBU, CH₃CN, 65°C, 4h |
| 1H-Imidazole | 53% | DBU, CH₃CN, 65°C, 4h |
Advantages :
-
Diversifies azetidine substituents (e.g., imidazole, benzimidazole).
-
Moderate scalability.
Functionalization: Introduction of 3-(Aminomethyl)phenyl Group
Pd-Catalyzed C(sp³)–H Arylation
Directed C–H arylation enables the introduction of aryl groups to azetidines. For example, 8-aminoquinoline directs arylation using Pd(OAc)₂ and AgOAc.
Procedure :
-
Protection : Azetidine is protected with N-trifluoroacetamide (TFA) to enhance reactivity.
-
Arylation : Reaction with aryl iodides in DCE at 110°C yields arylated azetidines.
-
Deprotection : TFA is removed under mild alkaline conditions.
Critical Parameters :
-
Catalyst : Pd(OAc)₂ (10 mol%) with (BnO)₂PO₂H (20 mol%).
-
Solvent : DCE (1.0 M).
-
Temperature : 110°C.
Microwave-Assisted Synthesis of Precursors
Microwave irradiation accelerates the synthesis of 4-(aminomethyl)aniline, a key precursor.
Procedure :
-
Reaction : 3-Chloropyrazine-2-carboxamide reacts with benzylamine and triethylamine in methanol at 140°C under microwave irradiation.
-
Purification : Flash chromatography (hexane:EtOAc).
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Time | 30 min |
| Solvent | Methanol |
| Yield | 46–95% |
Advantages :
-
Rapid reaction kinetics.
-
High purity products.
Carboxamide Coupling
Reaction with Carbamoyl Chlorides or Isocyanates
Azetidines react with carbamoyl chlorides or alkyl isocyanates to form carboxamides.
Procedure :
-
Azetidine Activation : The azetidine is deprotonated with triethylamine.
-
Coupling : Reaction with carbamoyl chloride or isocyanate in aprotic solvents (e.g., toluene) yields the carboxamide.
Example :
| Reagent | Solvent | Yield |
|---|---|---|
| Methyl isocyanate | Toluene | 85% |
| Nitrourea | Methanol | 70% |
Advantages :
-
Broad functional group tolerance.
-
Scalable for industrial use.
Urea Formation via Phosgene
Phosgene-mediated conversion of amines to isocyanates facilitates urea synthesis.
Procedure :
-
Isocyanate Formation : Azetidine reacts with phosgene.
-
Urea Coupling : Reaction with amines (e.g., 4'-fluoro-4-nitro-[1,1'-biphenyl]-3-amine) yields ureas.
Conditions :
| Step | Reagents/Conditions |
|---|---|
| Isocyanate Formation | Phosgene, CH₂Cl₂, 0°C |
| Urea Coupling | Amines, Et₃N, RT, 2h |
Yield : 68–73% for biphenyl derivatives.
Integrated Synthetic Routes
Multi-Step Synthesis
Key Steps :
| Step | Reaction | Yield | Reference |
|---|---|---|---|
| 1 | cis-Epoxy amine cyclization | 81% | |
| 2 | Arylation with aryl iodide | 72% | |
| 3 | Isocyanate coupling | 85% |
Total Yield : ~45% (theoretical).
One-Pot Strategies
Direct coupling of azetidine with pre-formed 3-(aminomethyl)phenylcarbamoyl chlorides minimizes purification steps.
Procedure :
-
Carbamoyl Chloride Synthesis : 3-(Aminomethyl)phenylamine reacts with triphosgene and triethylamine.
-
Azetidine Reaction : The chloride reacts with deprotonated azetidine in CH₂Cl₂.
Challenges and Optimization
Side Reactions and Contaminants
Catalyst Selection
-
La(OTf)₃ : Preferred for cyclization due to Lewis acidity and stability.
-
Pd(OAc)₂ : Effective for C–H activation but requires additives like (BnO)₂PO₂H.
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Scalability |
|---|---|---|---|
| La(OTf)₃-Catalyzed | Cyclization → Arylation → Coupling | 45–72% | Moderate |
| HWE + Aza-Michael | Alkene → Azetidine → Coupling | 53–90% | Low |
| Pd-Catalyzed Arylation | Arylation → Deprotection → Coupling | 70–85% | High |
Recommendation : Pd-catalyzed arylation offers higher yields and scalability for industrial applications .
Chemical Reactions Analysis
Substitution Reactions
The azetidine ring and aryl carboxamide group participate in nucleophilic substitution reactions. Key pathways include:
Table 1: Substitution Reactions
| Reactant/Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | N-Alkylated azetidine derivatives | SN2 at azetidine nitrogen |
| Acyl chlorides (e.g., AcCl) | Room temperature, dichloromethane | Acylated aminomethylphenyl derivatives | Nucleophilic acylation at primary amine |
| Thionyl chloride (SOCl₂) | Reflux, anhydrous conditions | Chlorinated carboxamide intermediates | Conversion of carboxamide to acyl chloride |
-
The primary amine group undergoes alkylation or acylation, while the azetidine nitrogen reacts with electrophiles such as alkyl halides .
-
Thionyl chloride converts the carboxamide to a reactive acyl chloride, enabling further coupling.
Oxidation and Reduction
The aminomethyl group and azetidine ring exhibit redox activity:
Table 2: Redox Reactions
-
Oxidation with KMnO₄ yields carboxylic acid derivatives, critical for modifying solubility .
-
LiAlH₄ reduces the carboxamide to a hydroxymethyl group, enhancing hydrogen-bonding capacity .
Aza-Michael Addition
The aminomethyl group acts as a nucleophile in conjugate additions:
Table 3: Aza-Michael Additions
Cyclization and Heterocycle Formation
Intramolecular reactions enable access to fused ring systems:
Table 4: Cyclization Reactions
Biological Interaction Mechanisms
The compound’s reactivity directly influences its pharmacological behavior:
-
Enzyme inhibition : The carboxamide group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases).
-
Membrane permeability : Lipophilic azetidine and polar carboxamide balance logP values (~1.5–2.0), facilitating blood-brain barrier penetration .
Stability and Degradation Pathways
Critical stability data under varying conditions:
Table 5: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of carboxamide to carboxylic acid | 4–6 hrs |
| Alkaline (pH 10) | Azetidine ring opening | <1 hr |
| UV light (254 nm) | Photooxidation of aminomethyl group | 48 hrs |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide has been identified as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics allow it to function as an inhibitor of specific enzymes and receptors, which is crucial in the development of treatments for diseases such as cancer and inflammation.
Biological Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that related compounds can inhibit the growth of HL-60 promyelocytic leukemia cells and oral squamous cell carcinoma lines with low CC50 values, indicating selective cytotoxicity towards malignant cells while sparing non-malignant cells .
Applications in Biological Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on pathways involved in cancer progression. The ability to inhibit STAT3 activity suggests potential applications in the development of small-molecule inhibitors for therapeutic use .
Cytotoxicity Studies
In vitro cytotoxicity studies have highlighted the compound's effectiveness against various cancer cell lines. The observed IC50 values indicate a promising profile for further development as an anticancer agent .
Material Science Applications
Beyond biological applications, this compound serves as a building block for synthesizing more complex molecules in material science. Its unique functional groups enable its use in developing new materials and catalysts for various chemical processes .
Case Study 1: Anticancer Activity Evaluation
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Enzyme Inhibition
- Objective : Investigate the inhibition of STAT3 DNA-binding activity.
- Findings : Potent inhibition was observed at concentrations below 5 μM, demonstrating its potential as a therapeutic agent against breast cancer.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Enzyme Inhibition | Human Breast Cancer Cells | Inhibition of STAT3 activity | 2020 |
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide with three structurally related azetidine-carboxamide derivatives, emphasizing differences in substituents, molecular properties, and inferred biological activities.
Structural and Molecular Comparisons
Azetidine-carboxamide derivatives exhibit significant variability in their aromatic and heterocyclic substituents, which critically influence their physicochemical and pharmacological profiles. Key distinctions are summarized in Table 1.
Table 1: Structural and Molecular Properties of Azetidine-Carboxamide Analogs
Key Observations:
- Substituent Complexity: The target compound features a simpler structure with a single aminomethylphenyl group, whereas analogs in –3 incorporate additional heterocycles (e.g., oxazolidinone, pyridine, benzimidazole) or bulky substituents (e.g., diphenylmethyl). These modifications likely alter lipophilicity, solubility, and target selectivity.
Physicochemical and Pharmacological Inferences
- Hydrophilicity vs. Lipophilicity: The aminomethyl group in the target compound enhances hydrophilicity, which may improve aqueous solubility compared to the 2-methoxyphenoxy () and diphenylmethyl () groups, which are more lipophilic.
- The benzimidazole and pyrimidine groups in are common in anticancer and antiviral agents, implying possible kinase or polymerase inhibition . The target compound’s aminomethylphenyl group may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors) due to structural resemblance to endogenous amines.
Biological Activity
N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevance in drug development, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O
- CAS Number : 918813-24-8
- Molecular Weight : 220.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the azetidine ring can influence neurotransmitter systems, potentially modulating receptor activities associated with various physiological responses.
Interaction with Receptors
Research indicates that compounds with similar structures can interact with neurotransmitter receptors, such as:
- Dopamine Receptors : Modulating dopaminergic signaling pathways.
- Serotonin Receptors : Affecting mood and anxiety levels.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, azetidine derivatives have shown activity against constitutive STAT3 induction in breast cancer cells at concentrations as low as 1–3 μM, indicating their potential to inhibit tumor growth by disrupting crucial signaling pathways involved in cancer proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 2.4 | Inhibition of STAT3 DNA-binding activity |
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| L1210 (Leukemia) | 9.6 | Growth inhibition |
Case Study 1: Breast Cancer Inhibition
In a study examining the effects of azetidine derivatives on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 μM. The mechanism was attributed to the inhibition of STAT3-mediated transcriptional activity, which is critical for tumor cell survival .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of similar azetidine compounds against neurodegenerative diseases. The results suggested that these compounds could enhance neuronal survival by modulating glutamate receptor activity, providing a potential therapeutic avenue for conditions like Alzheimer's disease.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide?
The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in anhydrous DMF (N,N-Dimethylformamide). For example, a carboxylate precursor (e.g., furopyrimidine carboxylic acid) is activated with HATU, followed by reaction with 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine. Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%) .
Q. How does the structural framework of this compound influence its biological activity?
The N-(3-(aminomethyl)phenyl) group enables hydrogen bonding with target enzymes (e.g., Factor Xa), while the azetidine-1-carboxamide moiety enhances metabolic stability by reducing oxidative degradation. Computational studies (e.g., molecular docking) suggest the aminomethylphenyl group aligns with hydrophobic pockets in Factor Xa’s active site, contributing to IC₅₀ values <10 nM .
Q. What analytical techniques validate the compound’s structural integrity and purity?
Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm functional groups (e.g., azetidine ring protons at δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight, while reverse-phase HPLC (C18 column, UV detection at 254 nm) assesses purity (>98%). Residual solvents are quantified via gas chromatography (GC) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize azetidine-1-carboxamide derivatives for Factor Xa inhibition?
Systematic modifications include:
- Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
- Phenyl group functionalization : Adding fluorine or sulfonyl groups to improve selectivity over related serine proteases.
- Linker optimization : Replacing carboxamide with sulfonamide to modulate solubility. In vitro assays (e.g., chromogenic substrate hydrolysis) and pharmacokinetic profiling (e.g., rat liver microsome stability) guide iterative design .
Q. What computational tools predict the ADMET properties of this compound?
AI-driven platforms evaluate parameters like:
- Lipophilicity (LogP) : Predicted via molecular dynamics simulations to balance membrane permeability and solubility.
- Metabolic stability : CYP450 inhibition risks assessed using quantum mechanical/molecular mechanical (QM/MM) models.
- Toxicity : Machine learning predicts hERG channel binding to mitigate cardiotoxicity. Tools like Schrödinger’s ADMET Predictor or OpenADMET are commonly used .
Q. How can researchers resolve discrepancies in potency data across enzyme inhibition assays?
Contradictory results may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols by:
- Using recombinant Factor Xa from consistent sources (e.g., human plasma vs. bacterial expression).
- Validating substrate concentrations (e.g., chromogenic vs. fluorogenic substrates).
- Applying statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with surface plasmon resonance (SPR) for binding kinetics .
Q. What strategies improve metabolic stability in azetidine-containing compounds?
- Steric shielding : Introduce bulky substituents (e.g., methyl groups) near metabolically labile sites (e.g., azetidine nitrogen).
- Isotere replacement : Substitute azetidine with pyrrolidine to reduce CYP3A4-mediated oxidation.
- Prodrug approaches : Mask primary amines with acetyl groups, which are cleaved in vivo. In vivo studies in rodents show improved half-life (t₁/₂ >4 hours) with these modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
